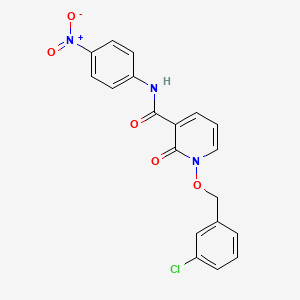
1-((3-chlorobenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes a total of 46 bonds, including 28 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 tertiary amine (aliphatic), 1 nitro group (aromatic), and 1 sulfonamide (thio-/dithio-) .Chemical Reactions Analysis
Benzyl halides, which are potential genotoxic impurities (PGTIs), often suffer from matrix interferences or low derivatization efficiency of benzyl chlorides . A simple derivatization HPLC-UV method was developed for the analysis of these residual trace benzyl halides in drug substances .Scientific Research Applications
Chemical Reactions and Structural Analysis
- The compound is involved in chemical reactions leading to various pyridine products. For example, the reaction of related cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate produces a range of compounds, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates. Such reactions are significant for understanding the structural characteristics of this class of compounds (O'callaghan et al., 1999).
Synthesis and Crystal Structure
- The synthesis of similar compounds involves processes like amidation of carboxylic acid and esterification of the phenolic hydroxy group. These procedures, and the subsequent crystal structure analysis, provide insights into the formation and stability of the compound and its derivatives (Zhong et al., 2010).
Fluorescence Properties
- Studies have shown that non-catalytic conversion of related 4-oxoalkane-1,1,2,2-tetracarbonitriles in the presence of water results in the formation of fluorescent dihydropyridine carboxamides. This suggests potential applications in fluorescence-based research or technologies (Ershov et al., 2015).
Molecular Geometry and Calcium Modulatory Properties
- Some compounds in this category, such as N,N-Diethyl-2,6,6-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, have potential calcium modulatory properties. The unique planar conformation of the dihydropyridine ring in these compounds is of particular interest in research related to molecular geometry and function (Linden et al., 2002).
Potential Antitubercular Activity
- Derivatives of 1,4-dihydropyridine-3, 5-dicarboxamide, a compound structurally similar to the compound , show significant anti-tubercular activity. This highlights the potential biomedical applications of these compounds in treating infectious diseases (Iman et al., 2015).
Properties
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5/c20-14-4-1-3-13(11-14)12-28-22-10-2-5-17(19(22)25)18(24)21-15-6-8-16(9-7-15)23(26)27/h1-11H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBICDMBQLZERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

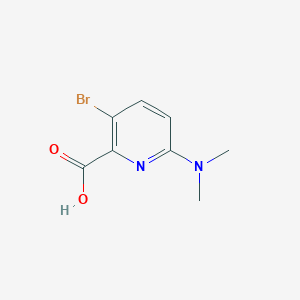
![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2594905.png)


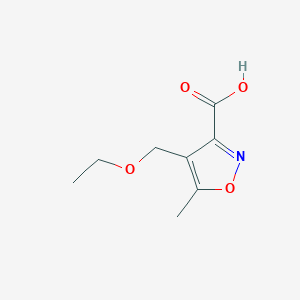
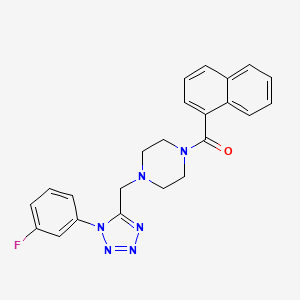

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2594915.png)
![3-Ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2594916.png)

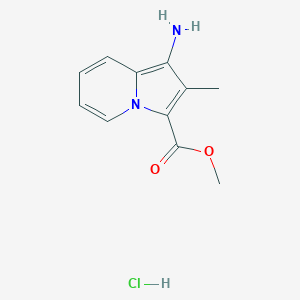
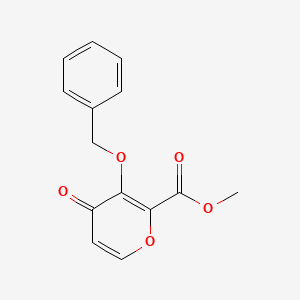
![2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]propanamide](/img/structure/B2594920.png)
